REACTION_SMILES
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[CH2:12]1[N:13]2[CH2:14][N:15]3[CH2:16][N:17]([CH2:18]2)[CH2:19][N:20]1[CH2:21]3.[CH3:1][c:2]1[c:3]([OH:11])[c:4]2[c:8]([cH:9][cH:10]1)[CH2:7][CH2:6][CH2:5]2.[OH2:22].[OH:23][C:24]([C:25]([F:26])([F:27])[F:28])=[O:29]>>[CH3:1][c:2]1[c:3]([OH:11])[c:4]2[c:8]([c:9]([CH:24]=[O:23])[cH:10]1)[CH2:7][CH2:6][CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2c(c1O)CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Cc1cc(C=O)c2c(c1O)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |